molecular formula C38H50N2O9 B1676210 Maropitant citrate CAS No. 359875-09-5

Maropitant citrate

カタログ番号 B1676210
CAS番号: 359875-09-5
分子量: 678.8 g/mol
InChIキー: PGVSXRHFXJOMGW-YBZGWEFGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Maropitant citrate, developed by Zoetis, is a neurokinin receptor antagonist used specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs and more recently has also been approved for use in cats .


Synthesis Analysis

The synthesis of Maropitant citrate involves a solution of (2S, 3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine and anhydrous citric acid in a mixture of acetone and water . The resultant mixture is then transferred to another reactor via an in-line filter .


Molecular Structure Analysis

The molecular formula of Maropitant citrate is C32H40N2O . The molecular weight is 468.67 .


Physical And Chemical Properties Analysis

Maropitant citrate has a molecular weight of 678.8 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . The rotatable bond count is 13 .

科学的研究の応用

Visceral Analgesia in Dogs and Cats

  • Methods of Application : Most studies have shown a reduction in the minimum alveolar concentration (MAC) of allogenated anesthetics agents with the use of maropitant citrate .
  • Results or Outcomes : Recent research shows that maropitant citrate may be an alternative treatment for visceral pain in dogs and cats .

Peripheral Nerve Injury in Rats

  • Summary of Application : Maropitant citrate is used post-treatment to reduce oxidative stress, endoplasmic reticulum stress, and neuroinflammation on peripheral nerve injury in rats .
  • Methods of Application : Rats were anesthetized with sevoflurane and after chronic constriction injury (CCI), they were randomly assigned to groups that received different doses of maropitant . The effect on inflammatory mediators, oxidative stress, microglial and neuronal markers was evaluated through immunohistochemistry and expression levels of markers of hypoxia, antioxidant enzymes, and endoplasmic reticulum stress mediators through qRT-PCR .
  • Results or Outcomes : Intraperitoneal injection (IP) of maropitant inhibited nociception with ID 50 values of 4,1 mg/kg (5,85–19,36) in a neuropathic pain model through CCI . A dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition (145,83%) .

Antiemetic in Dogs and Cats

  • Summary of Application : Maropitant citrate is widely used as an antiemetic in dogs and cats . It is effective against emetogens that act at the central nervous system (such as apomorphine in dogs and xylazine in cats), those that act in the periphery (e.g. syrup of ipecac), and those that act in both (e.g. cisplatin) .
  • Methods of Application : Maropitant citrate is administered to dogs and cats to prevent vomiting caused by motion sickness or other causes .
  • Results or Outcomes : The use of Maropitant citrate has been shown to effectively control vomiting in dogs and cats .

Treatment of Acute Pain in Animals

  • Summary of Application : Research has demonstrated the promising use of Maropitant citrate in the treatment of acute pain in animals .
  • Methods of Application : Maropitant citrate is administered to animals experiencing acute pain .
  • Results or Outcomes : Studies have shown that Maropitant citrate can effectively manage acute pain in animals .

Reduction of Oxidative Stress and Neuroinflammation

  • Summary of Application : Maropitant citrate is used post-treatment to reduce oxidative stress, endoplasmic reticulum stress, and neuroinflammation on peripheral nerve injury in rats .
  • Methods of Application : Rats were anesthetized with sevoflurane and after chronic constriction injury (CCI), they were randomly assigned to groups that received different doses of maropitant . The effect on inflammatory mediators, oxidative stress, microglial and neuronal markers was evaluated through immunohistochemistry and expression levels of markers of hypoxia, antioxidant enzymes, and endoplasmic reticulum stress mediators through qRT-PCR .
  • Results or Outcomes : Intraperitoneal injection (IP) of maropitant inhibited nociception with ID 50 values of 4,1 mg/kg (5,85–19,36) in a neuropathic pain model through CCI . A dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition (145,83%) .

Antiemetic in Combination with Other Drugs

  • Summary of Application : Maropitant citrate is used in combination with other drugs such as morphine and acepromazine as an antiemetic in dogs .
  • Methods of Application : Maropitant citrate is administered in combination with other drugs to prevent vomiting in dogs .
  • Results or Outcomes : The use of Maropitant citrate in combination with other drugs has been shown to effectively control vomiting in dogs .

Safety And Hazards

Maropitant citrate can cause serious eye irritation and may cause an allergic skin reaction . It may also cause damage to organs (cardiovascular system, liver) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

将来の方向性

Maropitant citrate has been evaluated for its effect on postoperative appetite return in cats . The results suggest that cats treated with buprenorphine for GI or UG surgeries do not have postoperative appetites return sooner when premedicated with maropitant . This indicates potential areas for future research and development .

特性

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVSXRHFXJOMGW-YBZGWEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957411
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maropitant citrate

CAS RN

359875-09-5
Record name Maropitant citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAROPITANT CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maropitant citrate
Reactant of Route 2
Reactant of Route 2
Maropitant citrate
Reactant of Route 3
Maropitant citrate
Reactant of Route 4
Maropitant citrate
Reactant of Route 5
Reactant of Route 5
Maropitant citrate
Reactant of Route 6
Maropitant citrate

Citations

For This Compound
746
Citations
BL Hay Kraus - Veterinary Medicine: Research and Reports, 2017 - Taylor & Francis
… Maropitant citrate oral tablets are available in 16, 24, 60 and 160 mg. The tablets are … Maropitant citrate tablets are also approved for prevention of vomiting due to motion sickness in …
Number of citations: 28 www.tandfonline.com
R McCormack, L Olley, B Glanemann, JW Swann - Scientific Reports, 2020 - nature.com
… the neurokinin-1 receptor antagonist maropitant citrate is licensed as an antiemetic drug. In … reveals probable overprescribing of omeprazole and maropitant citrate in hospitalised dogs, …
Number of citations: 11 www.nature.com
AK Claude, A Dedeaux, L Chiavaccini… - Journal of veterinary …, 2014 - Wiley Online Library
… In conclusion, based on our study in healthy dogs, maropitant citrate administered 30–45 minutes SC before hydromorphone markedly diminished the incidence of opioid-induced …
Number of citations: 34 onlinelibrary.wiley.com
BLH Kraus - Journal of the American Veterinary Medical …, 2014 - Am Vet Med Assoc
Objective —To evaluate the effectiveness of orally administered maropitant citrate in preventing vomiting after hydromorphone hydrochloride administration in dogs. Design —…
Number of citations: 22 avmajournals.avma.org
MJ Williams-Fritze, JA Carlson Scholz… - Journal of the …, 2011 - ingentaconnect.com
… In the current study, we evaluated the efficacy of maropitant citrate in the treatment of … maropitant citrate (Cerenia, Pfizer Animal Health) for the treatment of murine UD. Maropitant citrate …
Number of citations: 35 www.ingentaconnect.com
SP Lesman, JF Boucher, GS Grover… - Journal of veterinary …, 2013 - Wiley Online Library
… Based on this study with healthy dogs, dosing maropitant citrate extra label for 14 days was well tolerated and steady-state was achieved following approximately four doses of the 2 mg/…
Number of citations: 15 onlinelibrary.wiley.com
SM Ozawa, MG Hawkins… - American journal of …, 2019 - Am Vet Med Assoc
… effects of a single dose of maropitant citrate in New Zealand White rabbits (Oryctolagus cuniculus) after SC and IV administration. We hypothesized that maropitant citrate at a dose of 1 …
Number of citations: 9 avmajournals.avma.org
CT Jones, BA Fransson - Journal of the American Veterinary …, 2019 - Am Vet Med Assoc
OBJECTIVE To investigate the prophylactic effectiveness of preoperative administration of maropitant citrate and metoclopramide hydrochloride in preventing postoperative clinical …
Number of citations: 6 avmajournals.avma.org
EH Berryhill, H Knych, JM Edman… - Journal of veterinary …, 2019 - Wiley Online Library
The neurokinin‐1 ( NK ) receptor antagonist, maropitant citrate, mitigates nausea and vomiting in dogs and cats. Nausea is poorly understood and likely under‐recognized in horses. …
Number of citations: 3 onlinelibrary.wiley.com
EH Berryhill, H Knych, M Chigerwe… - Journal of veterinary …, 2020 - Wiley Online Library
The neurokinin‐1 (NK‐1) receptor antagonist, maropitant citrate, mitigates nausea and vomiting in dogs and cats. Nausea is poorly understood in horses, and clinical use of NK‐1 …
Number of citations: 1 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。